Tungsten disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

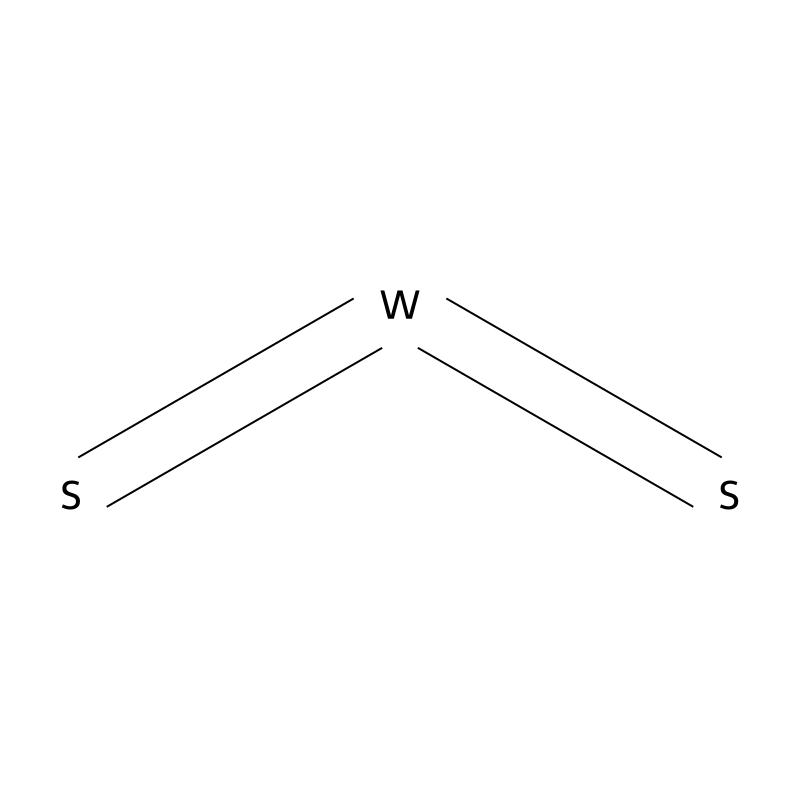

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

WS₂ demonstrates excellent catalytic activity, particularly in the hydrogen evolution reaction (HER), a crucial process for generating clean hydrogen fuel. Its high efficiency and activity stem from its edge sites, which act as active centers for the reaction []. Researchers are actively exploring strategies to enhance the catalytic performance of WS₂, including increasing the exposed edge area and improving the inherent activity of these sites [].

Optoelectronics

WS₂ possesses intriguing optoelectronic properties, including a tunable bandgap and efficient light-matter interaction. This makes it a promising candidate for various optoelectronic devices, such as photodetectors, light-emitting diodes (LEDs), and solar cells []. Research efforts are focused on optimizing the synthesis and device fabrication techniques to realize the full potential of WS₂ in these applications [].

Biosensing

The biocompatibility, unique surface properties, and ability to interact with biomolecules make WS₂ a valuable material for biosensing applications. Researchers are exploring its use in detecting various biomolecules, such as proteins, DNA, and pathogens, with high sensitivity and specificity []. The potential of WS₂-based biosensors for disease diagnosis and monitoring is actively being investigated [].

Tungsten disulfide, with the chemical formula WS₂, is an inorganic compound composed of tungsten and sulfur. It belongs to the family of transition metal dichalcogenides and is known for its layered structure, which is similar to that of molybdenum disulfide. This layered configuration allows for easy exfoliation into monolayers or nanosheets, making it a subject of interest in various fields, including materials science and nanotechnology. Tungsten disulfide occurs naturally as the rare mineral tungstenite and has applications in catalysis and lubrication due to its unique properties such as high thermal stability, excellent lubricating characteristics, and semiconducting behavior .

The mechanism of action of WS₂ depends on the specific application.

- Lubrication: The layered structure allows the WS₂ sheets to slide over each other, reducing friction between contacting surfaces [].

- Catalysis: WS₂ can act as a catalyst for various reactions, including hydrodesulfurization (removal of sulfur from hydrocarbons) and hydrodenitrification (removal of nitrogen from hydrocarbons) []. The exact mechanism involves the adsorption of reactant molecules onto the WS₂ surface and their subsequent reaction.

- Electronics: The layered structure and tunable electronic properties of WS₂ make it a potential candidate for future electronic devices like transistors and sensors []. The specific mechanism depends on the device design and intended functionality.

While generally considered non-toxic [], WS₂ dust can irritate the skin, eyes, and respiratory system upon prolonged exposure []. Proper handling procedures, including wearing appropriate personal protective equipment like gloves, safety glasses, and dust masks, are recommended when working with WS₂ powder.

- Oxidation: In ambient air, tungsten disulfide can oxidize to form tungsten oxides when exposed to light and moisture. This process is particularly rapid for monolayer tungsten disulfide .

- Thermal Decomposition: When heated in an inert atmosphere, tungsten disulfide decomposes into elemental tungsten and sulfur at temperatures exceeding 1250 °C .

- Acid Reactions: Tungsten disulfide is susceptible to attack by a mixture of nitric acid and hydrofluoric acid, leading to its degradation .

- Catalytic Activity: Tungsten disulfide serves as an effective catalyst in various reactions, such as the hydrogen evolution reaction and in Fenton-like processes for organic pollutant degradation .

Tungsten disulfide has a wide range of applications across various industries:

- Lubrication: It is widely used as a dry lubricant due to its low friction coefficient and high load-bearing capacity, making it suitable for aerospace and military applications .

- Catalysis: Tungsten disulfide acts as a catalyst in hydrodesulfurization processes in petroleum refining and as a co-catalyst in hydrogen evolution reactions .

- Electronics: Its semiconducting properties make it a candidate for applications in electronic devices, particularly in field-effect transistors and photodetectors .

- Nanotechnology: Due to its ability to form monolayers, tungsten disulfide is explored for use in nanoelectronics and optoelectronics .

Studies on the interactions of tungsten disulfide with other materials have revealed its potential as an effective catalyst in various chemical processes. For example, it has been shown to enhance the efficiency of hydrogen evolution reactions when doped with cobalt, indicating that modifying its structure can significantly improve its catalytic performance . Additionally, research on its interactions with pollutants demonstrates its capability to facilitate the degradation of harmful substances through advanced oxidation processes .

Tungsten disulfide shares similarities with other transition metal dichalcogenides but exhibits unique properties that distinguish it:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Molybdenum Disulfide | MoS₂ | Similar layered structure; widely studied for catalysis |

| Titanium Disulfide | TiS₂ | Exhibits superconductivity; used in electronic applications |

| Rhenium Disulfide | ReS₂ | Notable for its optical properties; less common than WS₂ |

| Zirconium Disulfide | ZrS₂ | Less stable; primarily studied for theoretical applications |

Tungsten disulfide stands out due to its excellent lubricating properties combined with significant catalytic activity and stability under various conditions, making it highly versatile compared to its counterparts .

WS₂ research originated in the 1960s with Dr. Robert Nelson's work on dry lubricants for NASA's Mariner program, culminating in the AMS 2530 specification for aerospace applications. The field transformed in 1992 when Prof. Reshef Tenne at the Weizmann Institute discovered WS₂ nanotubes—the first inorganic fullerene-like structures—ushering in the era of transition metal dichalcogenide (TMD) nanotechnology. Subsequent milestones include:

- 2002: Commercial production of WS₂ nanomaterials by NanoMaterials Ltd.

- 2012: Synthesis of submillimeter WS₂ nanotubes with aspect ratios >3000.

- 2020s: Emergence of WS₂ in hydrogen evolution catalysis and quantum materials research.

Position within Transition Metal Dichalcogenide Family

WS₂ belongs to the MX₂ TMD family (M = W, Mo; X = S, Se, Te), sharing structural similarities with MoS₂ but exhibiting distinct electronic characteristics:

| Property | WS₂ | MoS₂ |

|---|---|---|

| Bandgap (Monolayer) | 2.1 eV direct | 1.8 eV direct |

| Carrier Mobility | ~100 cm²/Vs | ~200 cm²/Vs |

| Thermal Stability (Air) | 594°C | 450°C |

The heavier tungsten atom confers stronger spin-orbit coupling (≈400 meV vs. MoS₂'s ≈150 meV), making WS₂ preferable for valleytronics and spintronic applications.

Crystallographic Significance and Structural Paradigms

WS₂ exhibits remarkable polymorphism, with four primary crystalline phases:

2H-WS₂ (Hexagonal):

1T-WS₂ (Trigonal):

3R-WS₂ (Rhombohedral):

4M-WS₂ (Monoclinic):

Figure 1. Crystal structures of WS₂ polymorphs: (A) 2H phase showing trigonal prismatic coordination, (B) 1T phase with octahedral geometry.

Contemporary Research Landscape

Recent breakthroughs have expanded WS₂ applications:

- Energy Storage: WS₂/graphene heterostructures achieve 1,250 F/g specific capacitance.

- Catalysis: Edge-sulfurized WS₂ nanosheets show 58 mV/dec Tafel slope in HER.

- Nanotube Electronics: 1D WS₂ nanotubes demonstrate superconductivity below 5.8 K.

- Flexible Electronics: Hydrothermally grown WS₂ films attain 10³ ON/OFF ratios.

Layered Crystalline Configuration

WS₂ crystallizes in a hexagonal lattice (space group P63/mmc) with tungsten atoms occupying trigonal prismatic coordination sites between sulfur layers [1] [2]. The unit cell parameters measure a = 0.312 nm, b = 0.312 nm, and c = 1.230 nm, with interlayer van der Waals gaps of 0.6 nm facilitating mechanical exfoliation [3]. Bulk WS₂ adopts the 2H polytype, characterized by AB stacking sequences where adjacent sulfur layers align directly above one another [2]. This configuration generates anisotropic mechanical properties, with in-plane covalent bonding (W–S bond strength ≈ 3.5 eV) contrasting with weak interlayer interactions (~40 meV/atom) [6].

Table 1: Crystallographic parameters of WS₂ polytypes

| Polytype | Symmetry | Stacking Sequence | Stability |

|---|---|---|---|

| 2H | Hexagonal | ABAB | Thermodynamic |

| 1T | Trigonal | ABCABC | Metastable |

| 3R | Rhombohedral | ABC | High-pressure |

The 2H phase demonstrates superior thermal stability, maintaining structural integrity up to 1250°C in inert atmospheres before decomposing into elemental tungsten and sulfur [1]. X-ray diffraction analyses reveal intensified (002) peak signatures in highly ordered stacks, while reduced intensity and peak shifting indicate interlayer expansion in nanostructured forms [5].

Dimensionality-Dependent Characteristics

Electronic band structure undergoes profound dimensionality transitions:

- Bulk WS₂: Indirect bandgap of ~1.3 eV with valence band maximum at Γ point and conduction band minimum near K [2]

- Few-layer (5L): Transition onset to direct gap characteristics (photoluminescence quantum yield ≈ 6%) [3]

- Monolayer: Direct bandgap of ~2.1 eV with enhanced exciton binding energy (≈70 meV) due to reduced dielectric screening [2]

Mechanical properties exhibit similar thickness dependence, with monolayer WS₂ demonstrating exceptional flexibility (fracture strain > 10%) and strength (Young's modulus ≈ 270 GPa) [2]. Raman spectroscopy quantifies these effects through characteristic mode stiffening: B~g~ phonon shifts from 110.9 cm⁻¹ (6L) to 121.1 cm⁻¹ (monolayer), reflecting increased intralayer bond rigidity [6].

Morphological Classifications

Monolayer WS₂ Systems

Chemical vapor deposition (CVD) on c-cut sapphire yields continuous monolayers (thickness ≈ 0.7 nm) with domain sizes exceeding 50 μm [3]. Aberration-corrected TEM reveals sulfur vacancy concentrations < 0.3% in optimized growth conditions [7]. However, ambient stability remains challenged by photo-oxidation kinetics:

$$ \text{WS}2 + \text{O}2 + h\nu (\lambda < 660\ \text{nm}) \rightarrow \text{WO}x + \text{H}2\text{SO}_4 $$

This degradation pathway proceeds via water-catalyzed radical chain reactions, with complete monolayer oxidation occurring within 72 hours under 1 sun illumination [1] [7].

Few-Layer Assemblies

CVD-synthesized few-layer WS₂ (5L, ≈3.5 nm) demonstrates transitional properties between 2D and 3D regimes. Electrical measurements reveal carrier mobility gradients:

- Monolayer: ≈10 cm²/Vs

- Bilayer: ≈35 cm²/Vs

- 5-layer: ≈90 cm²/Vs

Table 2: Few-layer WS₂ growth characteristics

| Parameter | Specification |

|---|---|

| Substrate | c-cut sapphire |

| Thickness | 5 layers (±1 layer) |

| Domain size | 1–50 μm |

| Carrier density | 10¹²–10¹³ cm⁻² |

| Photoresponsivity | 0.1–1 A/W (532 nm illumination) |

Chemical vapor deposition represents the most widely employed method for tungsten disulfide synthesis, offering exceptional control over film quality and thickness. The process involves the reaction of gaseous precursors at elevated temperatures, typically ranging from 700 to 1200°C, under controlled atmospheric conditions [1] [2]. Common precursor combinations include tungsten trioxide with elemental sulfur, tungsten hexafluoride with hydrogen sulfide, and tungsten hexacarbonyl with sulfur sources [1] [3] [4].

The chemical vapor deposition process enables the production of high-quality tungsten disulfide films with precise thickness control, ranging from monolayers to multilayer structures. The growth mechanism involves the decomposition of tungsten-containing precursors and their subsequent reaction with sulfur species on heated substrates [2] [3]. Research has demonstrated that pre-reduced tungsten suboxide substrates significantly enhance film coverage and quality compared to unreduced precursors [2].

Advanced chemical vapor deposition techniques utilize substrate temperatures near 935°C to achieve domain sizes up to 420 micrometers, with growth rates reaching 1.4 micrometers per second [5] [6]. The method allows for the synthesis of centimeter-scale monolayer tungsten disulfide films with excellent uniformity and reproducibility [6]. Field-effect transistors fabricated from chemical vapor deposition-grown tungsten disulfide demonstrate electron mobility values of 20 square centimeters per volt-second with on-off ratios exceeding 10^8 [6].

Physical Vapor Deposition Protocols

Physical vapor deposition techniques offer a straightforward approach to tungsten disulfide synthesis by utilizing bulk tungsten disulfide powder as the sole precursor material. The process involves heating the source material under vacuum conditions, typically at temperatures ranging from 800 to 1200°C, to generate vapor for deposition onto cooler substrates [7] [8] [5].

The physical vapor deposition method demonstrates remarkable growth rates, with high-quality tungsten disulfide crystals achievable within 4 to 15 minutes of processing time [5]. The technique exhibits lateral growth rates up to 1.4 micrometers per second, comparable to the best-exfoliated monolayers [5]. However, the method faces challenges related to low vapor pressures of tungsten disulfide, which can limit growth efficiency and thickness control [7].

Recent developments in physical vapor deposition have focused on optimizing growth conditions through precise control of source-to-substrate distance, typically maintained between 6 to 12 centimeters, and source material quantities ranging from 0.1 to 0.7 grams [5]. The process employs inert atmospheres, commonly nitrogen gas at 200 standard cubic centimeters per minute, to prevent oxidation and ensure clean synthesis environments [5].

Metal-Organic Chemical Vapor Deposition

Metal-organic chemical vapor deposition represents a sophisticated synthesis approach that utilizes organometallic precursors to achieve wafer-scale tungsten disulfide production with exceptional control over layer formation. The process typically employs tungsten hexacarbonyl as the tungsten source and di-tert-butyl sulfide or di-iso-propyl selenide as chalcogen precursors [9] [10].

The metal-organic chemical vapor deposition process operates at relatively moderate temperatures, typically 700 to 850°C, under low reactor pressures of 20 hectopascals to minimize carbon contamination [9]. A novel two-stage migration-enhanced process has been developed to achieve wafer-scale fully coalesced tungsten disulfide monolayers with suppressed bilayer formation [9]. The technique involves nucleation at lower temperatures followed by lateral growth at higher temperatures, with gradual reduction of tungsten precursor flux by 75% during the growth stage [9].

Commercial multi-wafer metal-organic chemical vapor deposition platforms have successfully demonstrated tungsten disulfide monolayer coverage exceeding 99% on 2-inch sapphire substrates within 3 hours, with bilayer coverage suppressed to approximately 15% [9]. The process enables precise control of sulfur-to-tungsten ratios, varying from 6,400 to 25,600 throughout the deposition cycle [9].

Hydrothermal Synthesis Approaches

Hydrothermal synthesis provides an effective low-temperature solution-based method for tungsten disulfide production, operating at temperatures between 150 and 250°C under autoclave conditions. The process utilizes tungsten hexachloride and thiourea or ethylthiourea as precursors in aqueous solutions [11] [12] [13].

The hydrothermal synthesis protocol involves precise precursor ratios, typically 1 millimole of tungsten hexachloride with 4 millimoles of thiourea in 80 milliliters of distilled water, followed by reaction at 180°C for 24 hours [11]. The resulting black precipitate undergoes thorough washing with deionized water and ethanol before vacuum drying at 60°C for 24 hours [11]. Final calcination in nitrogen-filled tubular furnaces at 800°C produces high-quality tungsten disulfide powder [11].

Recent advances in hydrothermal synthesis have demonstrated the production of time-variant tungsten disulfide layered nanospheres through controlled reaction durations of 3, 6, and 9 hours [13]. The method enables morphology control, producing rod-like, sheet-like, and fiber-like nanostructures depending on reaction conditions [14]. One-dimensional tungsten disulfide synthesized through hydrothermal methods exhibits excellent electrochemical performance for energy storage applications [15].

Solvothermal Fabrication Methods

Solvothermal synthesis represents a versatile approach utilizing organic solvents under elevated temperature and pressure conditions to produce tungsten disulfide with controlled morphology and size distribution. The process typically operates at temperatures between 180 and 300°C using organic solvents to dissolve precursors and initiate reactions [16] [17] [18].

The solvothermal method enables the synthesis of few-layer tungsten disulfide nanosheets with thickness ranging from 1 to 10 atomic layers. Research has demonstrated that reaction time significantly influences the morphology of the final product, with systematic investigation revealing optimal conditions for nanosheet formation [16]. The process offers advantages in terms of shape control and mild reaction conditions compared to high-temperature vapor-phase methods [1].

Advanced solvothermal techniques have achieved one-step synthesis of nanoflake-nanorod tungsten disulfide hybrid structures, demonstrating the versatility of the method for producing complex morphologies [17]. The approach enables the production of bifunctional tungsten disulfide-embedded metal-organic framework composites for electrocatalytic applications [18]. The crystal size and morphology can be precisely controlled by varying reaction conditions, including temperature, pressure, and precursor concentrations [1].

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient approach to tungsten disulfide production, utilizing microwave irradiation to accelerate chemical reactions and reduce processing times. The method typically employs tungstic acid, elemental sulfur, and monoethanolamine as starting reagents to form tetrathiotungstate precursors [19] [20] [21].

The microwave-assisted process involves initial formation of tetrathiotungstate ions through microwave-induced reactions between tungstic acid and sulfur in monoethanolamine solution [19]. The precursor solution undergoes microwave irradiation for 5 to 6 minutes in 30-second cycles at 800 watts, followed by acidification with concentrated hydrochloric acid to obtain precipitates [19]. Subsequent annealing at 750°C for 1.5 hours under argon atmosphere produces tungsten disulfide nanowires with thickness of 5 to 10 nanometers [19].

The microwave-assisted synthesis method demonstrates remarkable efficiency, achieving 100% fructose conversion and 62% yield in catalytic applications within 15 minutes at 160°C [21]. The process utilizes elemental tungsten and sulfur at 600°C in tubular furnaces to produce multilayered tungsten disulfide flakes with sheet-like structures [21]. Recent developments have shown successful synthesis of tungsten sulfide nanosheets through one-step microwave irradiation without surfactants, operating at 850 watts [22].

Solid-State Reaction Pathways

Solid-state reaction methods provide a straightforward approach to tungsten disulfide synthesis through direct reaction between solid precursors at elevated temperatures. The process typically involves tungsten trioxide and sulfur powder as raw materials, with reaction temperatures ranging from 600 to 1000°C under controlled atmospheres [23] [24] [25].

The solid-state synthesis process requires careful control of stoichiometric ratios, with tungsten trioxide and thioacetamide typically used in molar ratios of 1:20 to ensure complete conversion [24]. The reaction proceeds through thermal decomposition and subsequent recombination of constituent elements under inert or reducing atmospheres [23]. The method enables bulk production of tungsten disulfide powders with high surface areas ranging from 50 to 250 square meters per gram [26].

Recent investigations have explored the influence of annealing conditions on tungsten disulfide crystal structure and properties, demonstrating that systematic control of temperature profiles enables optimization of material characteristics [25]. The solid-state reaction pathway offers advantages in terms of simplicity and scalability, making it particularly suitable for large-scale production applications [26]. The method has been successfully scaled to produce kilogram quantities of tungsten disulfide powder for industrial applications [26].

Chemical Exfoliation Strategies

Chemical exfoliation represents a room-temperature approach to tungsten disulfide synthesis that preserves the crystal structure while producing single or few-layer materials. The process involves intercalation of bulk tungsten disulfide followed by exfoliation in appropriate solvents [27] [28] [29] [30].

The chemical exfoliation process typically employs ionic liquid-assisted grinding combined with gradient centrifugation to produce tungsten disulfide nanosheets with thickness of a few atomic layers and lateral dimensions ranging from 100 nanometers to 2 micrometers [27]. Advanced techniques utilize lithium intercalation followed by water immersion to achieve exfoliation, with ultrasonic treatment enhancing the process efficiency [31].

Recent developments have demonstrated the production of superconducting tungsten disulfide ink through chemical exfoliation using sulfuric acid solutions to dissolve potassium intercalants [28]. The resulting single-molecule-thick layers remain stable at room temperature for 30 days without protective coatings and exhibit superconducting properties at 7.3 Kelvin [28]. Liquid phase exfoliation in aqueous ammonia has achieved high concentrations of 0.5 to 1.0 milligrams per milliliter with excellent stoichiometric and structural quality [29].

Large-Scale Production Methodologies

Large-scale production of tungsten disulfide requires careful consideration of process scalability, quality control, and economic viability. Atmospheric pressure chemical vapor deposition has emerged as a leading approach for large-scale synthesis, enabling production of hundred-milligram quantities through sulfurization of tungsten trioxide powder [32] [33].

Industrial-scale production considerations include the development of controlled temperature and pressure approaches that enable bulk synthesis of tungsten disulfide with reproducible quality [26]. The method utilizes cost-effective raw materials in the form of metal oxide powders and employs commercially viable bulk production routes including high-energy ball milling and wet-chemical methods [26]. Large-scale synthesis has been successfully demonstrated for production of several kilograms of tungsten disulfide nanosheet powder [26].

Defect Management During Synthesis

Defect management during tungsten disulfide synthesis represents a critical aspect of quality control, requiring systematic approaches to minimize various types of structural imperfections. The primary defects include tungsten vacancies, sulfur vacancies, oxygen contamination, carbon contamination, and grain boundaries [34] [35] [36].

Tungsten vacancies represent the dominant intrinsic defects in mono- and bilayer tungsten disulfide, significantly affecting electronic properties and charge carrier mobility [34]. These defects can be controlled through optimization of tungsten-to-sulfur ratios during synthesis and careful management of growth temperatures [34]. Scanning transmission electron microscopy reveals that oxygen-deficient tungsten oxide precursors facilitate more efficient conversion to tungsten disulfide while reducing vacancy formation [34].

Sulfur vacancies can be minimized through excess sulfur conditions and controlled atmospheric synthesis environments [35]. The presence of sulfur vacancies can actually enhance catalytic activity in certain applications, demonstrating that defect engineering can be beneficial for specific purposes [35]. Carbon contamination, primarily arising from organic precursors in metal-organic chemical vapor deposition, can be reduced through high-temperature annealing and selection of pure precursors [9].

Oxygen contamination presents a significant challenge, particularly in atmospheric synthesis conditions, requiring oxygen-free precursors and inert atmospheres for mitigation [35]. Photo-oxidation of monolayer tungsten disulfide in ambient conditions can be prevented through protective atmospheres and rapid cooling procedures [37]. Advanced defect management strategies include the use of density functional theory calculations to understand defect formation mechanisms and optimize synthesis conditions accordingly [34].

| Synthesis Method | Temperature (°C) | Pressure | Growth Time | Key Advantages | Primary Challenges |

|---|---|---|---|---|---|

| Chemical Vapor Deposition | 700-1200 | 1-150 hPa | 1-5 hours | High quality, large area control | High temperature, complex setup |

| Physical Vapor Deposition | 800-1200 | 10^-6 - 10^-3 Torr | 4-15 minutes | Simple, fast growth | Low vapor pressure limitations |

| Metal-Organic CVD | 700-850 | 20-150 hPa | 1.5-3 hours | Wafer-scale, precise control | Carbon contamination risk |

| Hydrothermal Synthesis | 150-250 | Autoclave | 12-24 hours | Low temperature, scalable | Long reaction times |

| Solvothermal Synthesis | 180-300 | Autoclave | 6-24 hours | Morphology control | High pressure equipment |

| Microwave-Assisted | 750-800 | Atmospheric | 1.5 hours | Rapid, energy efficient | Limited size control |

| Solid-State Reaction | 600-1000 | Atmospheric | 2-6 hours | Bulk production, cost-effective | High temperature requirements |

| Chemical Exfoliation | Room Temperature | Atmospheric | Hours to days | Preserves crystal structure | Intercalation complexity |

| Defect Type | Detection Method | Mitigation Strategy | Impact on Properties |

|---|---|---|---|

| Tungsten Vacancies | STEM, XPS, Photoluminescence | Optimize tungsten-to-sulfur ratio | Reduced mobility, altered band structure |

| Sulfur Vacancies | XPS, Raman spectroscopy | Excess sulfur conditions | Enhanced catalytic activity |

| Oxygen Contamination | XPS, Infrared spectroscopy | Oxygen-free precursors | Insulating behavior |

| Carbon Contamination | XPS, Raman spectroscopy | High-temperature annealing | Reduced conductivity |

| Grain Boundaries | STEM, Photoluminescence mapping | Controlled nucleation | Scattering centers |

| Production Method | Scale | Quality Control | Economic Factors | Scalability |

|---|---|---|---|---|

| Atmospheric Pressure CVD | Wafer-scale | In-situ monitoring | High energy costs | Substrate limitations |

| Hydrothermal Batch | Kilogram batches | Batch sampling | Low equipment cost | Excellent scalability |

| Solvothermal Continuous | Kilogram per hour | Flow-through analysis | Moderate equipment cost | Good scalability |

| Microwave-Assisted | Hundred gram batches | Batch characterization | High energy efficiency | Good scalability |

| Solid-State Furnace | Kilogram batches | Temperature profiling | Low equipment cost | Excellent scalability |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 80 of 118 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Petroleum refineries

Primary metal manufacturing

Reclamation

Services

Tungsten sulfide (WS2): ACTIVE